4-Cianoisoxazol

Descripción general

Descripción

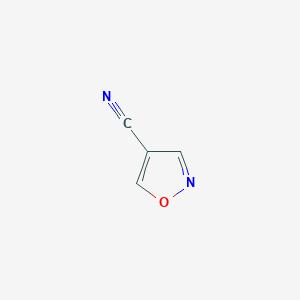

Isoxazole-4-carbonitrile is a heterocyclic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is part of the isoxazole family, which is known for its significant biological activities and therapeutic potential. Isoxazole derivatives are commonly found in many commercially available drugs due to their diverse pharmacological properties .

Aplicaciones Científicas De Investigación

Isoxazole-4-carbonitrile has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

Isoxazole-4-carbonitrile is a derivative of the isoxazole class of compounds . Isoxazoles are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures . .

Mode of Action

Isoxazole derivatives are known to interact with their targets in a variety of ways, including inhibiting enzyme activity, modulating receptor function, and disrupting cellular structures . The specific interactions between Isoxazole-4-carbonitrile and its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Isoxazole derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The effects of Isoxazole-4-carbonitrile on these pathways would depend on its specific targets and mode of action.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Isoxazole derivatives are known to have a variety of effects, including antimicrobial, anti-inflammatory, and anticancer activities . The specific effects of Isoxazole-4-carbonitrile would depend on its targets, mode of action, and biochemical pathways affected.

Action Environment

The action of Isoxazole-4-carbonitrile can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy.

Análisis Bioquímico

Biochemical Properties

Isoxazole-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the growth of pathogenic microorganisms by interacting with bacterial enzymes and proteins, disrupting their normal function . Additionally, isoxazole-4-carbonitrile exhibits antioxidant properties by scavenging free radicals, which helps in protecting cells from oxidative stress . The compound’s interactions with enzymes such as γ-glutamyl transferase and its potential as an inhibitor highlight its importance in biochemical pathways .

Cellular Effects

Isoxazole-4-carbonitrile affects various types of cells and cellular processes. It has been observed to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as some fungi . This compound influences cell function by interfering with cell signaling pathways and gene expression, leading to the inhibition of microbial growth. Additionally, isoxazole-4-carbonitrile’s antioxidant properties help in reducing oxidative stress in cells, thereby protecting cellular components from damage .

Molecular Mechanism

The molecular mechanism of isoxazole-4-carbonitrile involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. The compound binds to bacterial enzymes, disrupting their normal function and inhibiting microbial growth . Isoxazole-4-carbonitrile also exhibits antioxidant activity by scavenging free radicals, which helps in protecting cells from oxidative damage . These interactions at the molecular level contribute to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isoxazole-4-carbonitrile have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that isoxazole-4-carbonitrile remains stable under certain conditions, allowing it to maintain its biological activity over extended periods . Its degradation products may also exhibit biological activity, which can influence the overall effects observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of isoxazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit antimicrobial and antioxidant properties without causing significant toxicity . At higher doses, isoxazole-4-carbonitrile may cause adverse effects, including toxicity and disruption of normal cellular function . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Isoxazole-4-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biological activity. The compound’s interactions with enzymes such as γ-glutamyl transferase and its potential as an inhibitor play a crucial role in its metabolic pathways . Additionally, isoxazole-4-carbonitrile’s antioxidant properties help in modulating metabolic flux and maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of isoxazole-4-carbonitrile within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to interact with specific transporters allows it to be efficiently transported to target sites within cells . Additionally, isoxazole-4-carbonitrile’s binding to proteins can influence its localization and accumulation within tissues, affecting its overall biological activity .

Subcellular Localization

Isoxazole-4-carbonitrile’s subcellular localization plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells . This localization is essential for its interactions with enzymes and other biomolecules, influencing its overall biological activity. Isoxazole-4-carbonitrile’s ability to localize within specific subcellular compartments allows it to exert its effects more efficiently .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isoxazole-4-carbonitrile can be synthesized through various methods, including:

Cycloaddition Reactions: One common method involves the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes.

Microwave-Assisted Synthesis: Another approach is the microwave-assisted one-pot synthesis, which involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine.

Ultrasonication Method: This method involves the reaction of ethyl nitroacetate with aromatic aldehydes in the presence of a catalyst like DABCO under ultrasonication conditions.

Industrial Production Methods: Industrial production of isoxazole-4-carbonitrile often employs scalable and eco-friendly methods to ensure high yields and purity. These methods may include continuous flow synthesis and the use of green solvents to minimize environmental impact .

Análisis De Reacciones Químicas

Isoxazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed:

Oxidation: Isoxazole oxides.

Reduction: Reduced isoxazole derivatives.

Substitution: Substituted isoxazole derivatives.

Comparación Con Compuestos Similares

Isoxazole-4-carbonitrile can be compared with other similar compounds, such as:

Isoxazole-5-carbonitrile: Similar in structure but with the nitrile group at a different position, leading to different reactivity and biological activity.

Thiazole-4-carbonitrile: Contains a sulfur atom instead of an oxygen atom, resulting in different chemical properties and applications.

Oxazole-4-carbonitrile: Similar structure but with a different heteroatom (oxygen instead of nitrogen), affecting its chemical behavior and biological activity.

Uniqueness: Isoxazole-4-carbonitrile is unique due to its specific arrangement of atoms, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives and similar heterocyclic compounds .

Actividad Biológica

Isoxazole-4-carbonitrile and its derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with isoxazole-4-carbonitrile.

Chemical Structure and Synthesis

Isoxazole-4-carbonitrile is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms, with a cyano group at the 4-position. The synthesis of isoxazole derivatives often employs multicomponent reactions, which are efficient and environmentally friendly. For instance, a notable method involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aryl or heteroaryl aldehydes under mild conditions using deep eutectic solvents as catalysts .

Antimicrobial Activity

Isoxazole derivatives have demonstrated broad-spectrum antimicrobial activity against a range of pathogens. Key findings include:

- Bacterial Inhibition : Compounds such as 5-amino-isoxazole-4-carbonitriles (e.g., derivatives 4a, b, d) have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Specifically, isoxazole 4b was effective against Shigella flexneri, while isoxazole 4d inhibited Escherichia coli and Shigella dysenteriae .

- Fungal Activity : Some derivatives also exhibited antifungal properties. In a study assessing 15 isoxazole derivatives against Candida albicans, it was found that these compounds could effectively reduce biofilm formation, an important factor in fungal pathogenicity .

Table 1: Antimicrobial Efficacy of Isoxazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 4a | Staphylococcus aureus | 128 | Antibacterial |

| 4b | Shigella flexneri | 256 | Antibacterial |

| 4d | Escherichia coli | 128 | Antibacterial |

| 4i | Candida albicans | Not specified | Antifungal |

Antioxidant Activity

The antioxidant potential of isoxazole derivatives has been evaluated using various assays, including the DPPH radical scavenging method. For example, isoxazole derivative 4i exhibited considerable antioxidant activity with an IC50 value of approximately 67.51 μg/mL, indicating its effectiveness in neutralizing free radicals . This property is crucial for developing therapeutic agents that can mitigate oxidative stress-related diseases.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of certain isoxazole derivatives. For instance, one research project noted that specific derivatives induced apoptosis in human promyelocytic leukemia cells by modulating the expression of genes associated with cell cycle regulation and apoptosis (e.g., Bcl-2 and p21^WAF-1) . This suggests that isoxazoles may serve as lead compounds for further development in cancer therapy.

Case Studies

- Study on Biofilm Inhibition : A recent investigation focused on the impact of isoxazole derivatives on biofilm-forming pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The study utilized various methods to assess minimal inhibitory concentrations (MICs) and biofilm reduction capabilities. Results indicated that several derivatives not only inhibited bacterial growth but also showed low cytotoxicity towards fibroblast cells, making them promising candidates for wound healing applications .

- Antioxidant Assessment : Another study evaluated the antioxidant activities of synthesized isoxazoles against DPPH radicals. The findings revealed that certain compounds exhibited superior antioxidant properties compared to standard antioxidants like ascorbic acid, indicating their potential utility in formulations aimed at combating oxidative stress .

Propiedades

IUPAC Name |

1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O/c5-1-4-2-6-7-3-4/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJYXAHBSGPICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575300 | |

| Record name | 1,2-Oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68776-58-9 | |

| Record name | 1,2-Oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches for obtaining Isoxazole-4-carbonitrile derivatives?

A: Isoxazole-4-carbonitrile derivatives are primarily synthesized via 1,3-dipolar cycloaddition reactions. One widely employed method involves the reaction of nitrile oxides, generated in situ from aromatic aldoximes, with 3-(4-methoxyphenyl)propiolonitrile []. Another approach utilizes a three-component reaction involving malononitrile, aromatic aldehydes, and hydroxylamine hydrochloride in the presence of deep eutectic solvents like potassium carbonate/glycerol or urea-choline chloride mixtures [, ].

Q2: Have theoretical studies been conducted to understand the mechanism of Isoxazole-4-carbonitrile formation?

A: Yes, ab initio molecular orbital calculations have been employed to study the 1,3-dipolar cycloaddition reactions leading to Isoxazole-4-carbonitrile derivatives. These studies revealed that the reactions proceed through a synchronous process, with the geometry of the transition state remaining relatively insensitive to substituent effects [].

Q3: What are the reported biological activities of Isoxazole-4-carbonitrile derivatives?

A: Isoxazole-4-carbonitrile derivatives have demonstrated promising antimicrobial activities. Studies have explored their efficacy as antifungal and antibacterial agents against various strains [, ].

Q4: Are there any structure-activity relationship (SAR) studies available for Isoxazole-4-carbonitrile derivatives?

A: While comprehensive SAR studies might be limited, some insights can be derived from existing research. For instance, computational studies suggest that substituents on the isoxazole ring can influence the regioselectivity of the cycloaddition reaction, impacting the formation of specific isomers like 5-aminoisoxazole and Isoxazole-4-carbonitrile [].

Q5: Have any green chemistry principles been applied in the synthesis of Isoxazole-4-carbonitrile derivatives?

A: Yes, recent research has focused on developing greener synthetic methodologies. The use of deep eutectic solvents as environmentally benign alternatives to conventional organic solvents has been successfully demonstrated for the synthesis of Isoxazole-4-carbonitrile derivatives [, ]. These solvents offer several advantages, including mild reaction conditions, easy workup procedures, and reduced environmental impact.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.